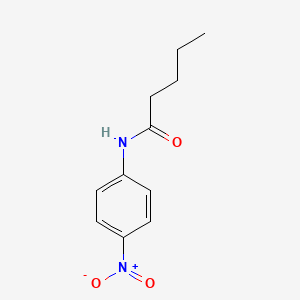

N-(4-nitrophenyl)pentanamide

Description

BenchChem offers high-quality N-(4-nitrophenyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-nitrophenyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

N-(4-nitrophenyl)pentanamide |

InChI |

InChI=1S/C11H14N2O3/c1-2-3-4-11(14)12-9-5-7-10(8-6-9)13(15)16/h5-8H,2-4H2,1H3,(H,12,14) |

InChI Key |

KMHYURRGBJRGNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: N-(4-Nitrophenyl)pentanamide (CID 3762929)

Executive Summary

N-(4-nitrophenyl)pentanamide (PubChem CID 3762929), also known as 4'-nitrovaleranilide, is a synthetic amide derivative belonging to the class of nitroanilides. While frequently encountered in the literature as a structural homolog to the 5-halo-pentanamide intermediates used in the synthesis of anticoagulants like Apixaban, the unsubstituted pentanamide serves a distinct role in biochemical research.

Its primary utility lies in its function as a chromogenic substrate for characterizing the substrate specificity of amidases and esterases, specifically those probing the hydrophobic pocket depth of enzymes (comparing C5 valeryl vs. C2 acetyl chains). Furthermore, it acts as a robust intermediate for synthesizing amino-functionalized liquid crystals and lipophilic azo dyes.

This guide provides a rigorous technical breakdown of its physicochemical properties, an optimized synthesis protocol, analytical characterization standards, and a validated workflow for its application in enzymatic assays.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound consists of a 4-nitroaniline core acylated with valeric acid (pentanoic acid). The introduction of the pentyl chain increases lipophilicity (LogP) compared to shorter homologs like paracetamol (N-(4-hydroxyphenyl)acetamide) or N-(4-nitrophenyl)acetamide, influencing membrane permeability and enzyme binding affinity.

Table 1: Physicochemical Specifications

| Property | Value | Source/Calculation |

| IUPAC Name | N-(4-nitrophenyl)pentanamide | PubChem |

| CAS Registry | 18279-23-7 | Chemical Abstracts |

| Molecular Formula | C₁₁H₁₄N₂O₃ | Stoichiometry |

| Molecular Weight | 222.24 g/mol | Calculated |

| LogP (Predicted) | 2.4 - 2.9 | XLogP3 / Consensus |

| H-Bond Donors | 1 (Amide NH) | Structure Analysis |

| H-Bond Acceptors | 3 (Nitro O, Amide O) | Structure Analysis |

| Topological Polar Surface Area | 74.9 Ų | PubChem |

| Physical State | Yellow Crystalline Solid | Experimental Observation |

| Solubility | DMSO, Methanol, Ethyl Acetate; Low in Water | Lipophilicity Profile |

Synthetic Pathways & Optimization

While several routes exist, the most reliable protocol for high-purity synthesis in a research setting is the Schotten-Baumann acylation of 4-nitroaniline. This method minimizes side reactions common in thermal dehydration methods.

Optimized Acylation Protocol

Objective: Synthesize 5.0 g of N-(4-nitrophenyl)pentanamide with >98% purity.

Reagents:

-

4-Nitroaniline (Substrate): 1.0 eq

-

Valeroyl Chloride (Pentanyl chloride): 1.1 eq

-

Triethylamine (Base catalyst): 1.2 eq

-

Dichloromethane (DCM) or THF: Solvent (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 4-nitroaniline (3.1 g, 22.5 mmol) in 50 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (Nitrogen/Argon).

-

Base Addition: Add Triethylamine (3.8 mL, 27 mmol) and cool the solution to 0°C using an ice bath. The base serves to neutralize the HCl generated during the reaction.

-

Acylation: Dropwise add Valeroyl chloride (3.0 mL, 24.8 mmol) over 15 minutes. Critical Control Point: Maintain temperature <5°C to prevent di-acylation or thermal decomposition.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (30% EtOAc/Hexane). The yellow 4-nitroaniline spot should disappear, replaced by a less polar product spot.

-

Quench & Workup: Quench with 50 mL saturated NaHCO₃ solution. Extract the organic layer, wash with 1M HCl (to remove unreacted amine/TEA), then brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield yellow needles.

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack and subsequent elimination pathway.

Figure 1: Nucleophilic acyl substitution mechanism for the synthesis of N-(4-nitrophenyl)pentanamide.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against predicted spectral signatures.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.5 ppm (s, 1H): Amide NH proton (Deshielded by electron-withdrawing nitro group).

-

δ 8.22 ppm (d, 2H): Aromatic protons ortho to Nitro group.

-

δ 7.85 ppm (d, 2H): Aromatic protons ortho to Amide group.

-

δ 2.35 ppm (t, 2H): α-Methylene protons (-CH₂-CO-).

-

δ 1.60 ppm (m, 2H): β-Methylene protons.

-

δ 1.35 ppm (m, 2H): γ-Methylene protons.

-

δ 0.90 ppm (t, 3H): Terminal Methyl protons.

-

-

FT-IR (ATR):

-

3300 cm⁻¹: N-H stretch.

-

1670 cm⁻¹: Amide I band (C=O stretch).

-

1590 cm⁻¹: Aromatic C=C.

-

1500 & 1330 cm⁻¹: NO₂ asymmetric and symmetric stretches (Diagnostic).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 223.25 m/z.

-

[M+Na]⁺: 245.23 m/z.

-

Biological Application: Chromogenic Amidase Assay

N-(4-nitrophenyl)pentanamide is a valuable probe for Fatty Acid Amide Hydrolase (FAAH) and related amidases. Unlike standard acetyl-substrates, the pentanoyl chain probes the enzyme's ability to accommodate medium-chain lipophilic tails.

Assay Principle

The assay relies on the spectroscopic difference between the substrate (colorless/pale yellow, λmax < 300 nm) and the cleavage product, 4-nitroaniline (pNA) , which exhibits a strong absorbance at 405 nm (extinction coefficient ε ≈ 8,800 M⁻¹cm⁻¹ at pH 7.0).

Experimental Workflow

Reagents:

-

Substrate Stock: 10 mM N-(4-nitrophenyl)pentanamide in DMSO.

-

Buffer: 50 mM Tris-HCl, pH 7.5 (or pH optimum of target enzyme).

-

Enzyme: Purified Amidase/Esterase or Cell Lysate.

Protocol:

-

Dilution: Dilute Substrate Stock into Buffer to a final concentration of 100 µM (1% DMSO final).

-

Blanking: Measure baseline absorbance at 405 nm.

-

Initiation: Add Enzyme (e.g., 1–5 µg protein).

-

Kinetic Read: Monitor OD₄₀₅ every 30 seconds for 20 minutes at 37°C.

-

Quantification: Calculate velocity (µmol/min) using Beer-Lambert Law:

Where

Assay Logic Diagram

Figure 2: Kinetic workflow for the chromogenic detection of amidase activity.

Pharmacological & Safety Context

Metabolic Activation

In drug development, this compound serves as a model for nitro-reduction . Hepatic nitroreductases (NTRs) can reduce the nitro group to an amine (N-(4-aminophenyl)pentanamide).

-

Implication: This reduction potential is critical when designing prodrugs (hypoxia-activated prodrugs) or assessing toxicity, as nitro-anion radicals can generate oxidative stress.

Handling & Safety (MSDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

-

PPE: Nitrile gloves, safety goggles.

-

Disposal: Incineration in a chemical waste facility (Nitrogen-containing organic waste).

References

-

PubChem. N-(4-nitrophenyl)pentanamide (CID 3762929).[1] National Library of Medicine. [Link]

-

Solanki, P. V., et al. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban.[2] World Journal of Pharmaceutical Sciences, 2015. (Demonstrates acylation protocols for 4-nitroaniline derivatives). [Link]

-

Guide to Pharmacology. Ligand: N-(4-nitrophenyl)butanamide (Homolog Reference). [Link][3]

Sources

An In-Depth Technical Guide to the Solubility of N-(4-nitrophenyl)pentanamide in DMSO and Methanol

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its utility in a vast range of scientific applications, from biological screening to formulation development. This guide provides a detailed technical examination of the solubility of N-(4-nitrophenyl)pentanamide, a nitroaromatic amide, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We delve into the molecular-level interactions governing solubility, comparing the influence of a polar aprotic solvent (DMSO) versus a polar protic solvent (methanol). This document synthesizes theoretical principles with practical, field-proven methodologies, offering a robust framework for researchers. Included is a comprehensive, step-by-step protocol for the experimental determination of solubility using the isothermal equilibrium method, ensuring accurate and reproducible results. The insights and procedures outlined herein are designed to empower scientists to make informed decisions regarding solvent selection, stock solution preparation, and experimental design.

Introduction: The Criticality of Solvent Selection

N-(4-nitrophenyl)pentanamide is an organic compound featuring a secondary amide linkage, a flexible pentyl chain, and a polar nitrophenyl moiety. For compounds of this nature, particularly within the realms of medicinal chemistry and drug discovery, understanding solubility is not merely a preliminary step but a foundational pillar of successful research. The ability to prepare stable, concentrated stock solutions is paramount for high-throughput screening, enzymatic assays, and cell-based studies.[1][2] An incorrect assessment of solubility can lead to precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental data.

This guide focuses on two solvents of ubiquitous importance:

-

Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, prized for its ability to dissolve a wide array of both polar and nonpolar compounds.[3][4] It is often the solvent of choice for creating primary stock solutions of compound libraries.[1]

-

Methanol (MeOH): The simplest polar protic solvent, widely used in organic synthesis, chromatography, and as a co-solvent in aqueous systems.[5][6]

The objective of this whitepaper is to provide a comprehensive analysis of the factors that determine the solubility of N-(4-nitrophenyl)pentanamide in these two distinct solvent environments and to equip the researcher with a validated protocol for its precise measurement.

Theoretical Framework: A Tale of Two Solvents

The principle of "like dissolves like" provides a useful starting point, but a deeper, mechanistic understanding requires an analysis of the specific intermolecular forces at play between the solute and the solvent.

The Solute: N-(4-nitrophenyl)pentanamide

To predict its solubility behavior, we must first dissect the molecular structure of N-(4-nitrophenyl)pentanamide (Molecular Formula: C₁₁H₁₄N₂O₃).[7]

-

Polar Amide Group (-CONH-): This functional group is highly polar and capable of significant intermolecular interactions. The nitrogen-bound hydrogen (N-H) can act as a hydrogen bond donor , while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor .[8][9]

-

Nitrophenyl Group (-C₆H₄NO₂): The nitro group is strongly electron-withdrawing and highly polar, making it a potent hydrogen bond acceptor . The aromatic ring can also participate in π-π stacking interactions.

-

Pentyl Group (-C₅H₁₁): This aliphatic chain is nonpolar and interacts primarily through weaker London dispersion forces.

The molecule thus presents a dual nature: significant polar regions capable of strong, specific interactions, and a nonpolar region that favors dissolution in less polar environments.

The Solvents: A Comparative Analysis

The distinct properties of DMSO and methanol are central to their differential solubilizing capabilities.

-

DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO possesses a strong dipole moment centered on its S=O bond. It is an exceptional hydrogen bond acceptor but lacks a hydrogen atom bonded to an electronegative atom, meaning it cannot act as a hydrogen bond donor.[3][10]

-

Methanol (CH₃OH): As a polar protic solvent, methanol features a hydroxyl (-OH) group. This allows it to act as both a hydrogen bond donor (via the H) and a hydrogen bond acceptor (via the O).[6][11]

Solute-Solvent Interactions: A Mechanistic Prediction

The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and forming new, energetically favorable solute-solvent interactions.[12]

-

In DMSO: The solubility of N-(4-nitrophenyl)pentanamide will be driven by:

-

Strong dipole-dipole interactions between DMSO's sulfoxide group and the amide and nitro groups of the solute.

-

Hydrogen bonding where DMSO acts as the acceptor for the amide N-H donor. The large, nonpolar pentyl chain may slightly detract from solubility, but DMSO's overall power as a solvent often overcomes this.[13]

-

-

In Methanol: Solubility will be governed by a network of hydrogen bonds:

-

Methanol's -OH can donate a hydrogen bond to the solute's carbonyl oxygen and nitro group oxygens.

-

Methanol's oxygen can accept a hydrogen bond from the solute's amide N-H. While these interactions are strong, methanol's smaller size and established self-associative hydrogen bonding network must be disrupted, which can influence its overall solvating power compared to DMSO.

-

Quantitative Solubility Analysis

While extensive databases exist for predicting solubility, specific experimental values for N-(4-nitrophenyl)pentanamide are not prominently available in the public domain, underscoring the importance of direct experimental determination.[14] The physical properties of the solute and solvents are summarized below.

Table 1: Physical and Chemical Properties of Solute and Solvents

| Property | N-(4-nitrophenyl)pentanamide | Dimethyl Sulfoxide (DMSO) | Methanol |

| CAS Number | 18279-23-7 | 67-68-5 | 67-56-1 |

| Molecular Formula | C₁₁H₁₄N₂O₃ | (CH₃)₂SO | CH₃OH |

| Molecular Weight | 222.24 g/mol [7] | 78.13 g/mol | 32.04 g/mol [6] |

| Solvent Type | N/A | Polar Aprotic[3][10] | Polar Protic[6] |

| Boiling Point | Not Specified | 189 °C[3] | 64.7 °C[6][15] |

| Melting Point | Not Specified | 18.5 °C[3][4] | -97.6 °C[5] |

| Key Features | H-bond donor & acceptor | H-bond acceptor only | H-bond donor & acceptor |

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

This protocol provides a self-validating system for accurately determining the equilibrium solubility of a compound. The principle involves agitating an excess of the solid solute in the solvent at a constant temperature for a sufficient period to reach equilibrium, followed by quantification of the dissolved compound in the supernatant.[16]

Principle

At equilibrium, the rate of dissolution equals the rate of precipitation, resulting in a saturated solution.[12] The concentration of the solute in this saturated solution is its solubility. The presence of the nitrophenyl chromophore in the solute allows for convenient quantification using UV-Vis spectrophotometry.

Materials and Equipment

-

N-(4-nitrophenyl)pentanamide (solid, >98% purity)

-

DMSO (anhydrous, ≥99.9%)

-

Methanol (anhydrous, ≥99.9%)

-

Analytical balance (± 0.1 mg)

-

2 mL glass vials with screw caps and PTFE septa

-

Thermostatic orbital shaker or shaking incubator

-

Benchtop centrifuge with temperature control

-

Calibrated micropipettes

-

Volumetric flasks (Class A)

-

UV-Vis Spectrophotometer

-

Quartz or UV-transparent cuvettes

Step-by-Step Procedure

Part A: Preparation of Calibration Curve

-

Primary Stock Solution: Accurately weigh ~10 mg of N-(4-nitrophenyl)pentanamide and dissolve it in 10.00 mL of the chosen solvent (DMSO or methanol) in a volumetric flask. This creates a ~1 mg/mL stock. Calculate the precise concentration.

-

Serial Dilutions: Perform a series of dilutions from the primary stock solution to create at least five standard solutions of known concentrations.

-

Spectrophotometry: Determine the wavelength of maximum absorbance (λ_max) for the compound by scanning a mid-range standard. Measure the absorbance of all standards and a solvent blank at this λ_max.

-

Plotting: Plot absorbance versus concentration (in mg/mL or mM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration curve.

Part B: Solubility Measurement

-

Sample Preparation: Add an excess amount of solid N-(4-nitrophenyl)pentanamide to a 2 mL glass vial (e.g., 5-10 mg).

-

Solvent Addition: Accurately add 1.0 mL of the test solvent (DMSO or methanol) to the vial.

-

Equilibration: Seal the vial tightly and place it in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate vigorously for 24-48 hours. The extended time ensures equilibrium is reached, a critical step for trustworthiness.

-

Phase Separation: After equilibration, transfer the vial to a centrifuge set to the same temperature. Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid.

-

Supernatant Sampling: Carefully withdraw a small aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

-

Dilution: Immediately perform an accurate, large dilution of the supernatant into a known volume of fresh solvent. The dilution factor should be chosen to ensure the final absorbance falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the predetermined λ_max.

Data Analysis and Calculation

-

Calculate Concentration: Using the linear regression equation from the calibration curve (Concentration = (Absorbance - c) / m), determine the concentration of the diluted sample.

-

Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated supernatant.

Solubility (mg/mL) = [Concentration of diluted sample (mg/mL)] x [Dilution Factor]

Visualizations: Interactions and Workflow

Visual aids are indispensable for conceptualizing complex molecular interactions and experimental processes.

Caption: Molecular interactions governing solubility.

Caption: Isothermal equilibrium solubility workflow.

Discussion and Field-Proven Insights

-

Expected Outcome: Given its exceptional power to dissolve a wide range of organic molecules, it is hypothesized that N-(4-nitrophenyl)pentanamide will exhibit higher solubility in DMSO compared to methanol. DMSO's strong hydrogen bond accepting capability and large dipole moment are well-suited to solvate the polar regions of the amide, while being less sensitive to the nonpolar pentyl chain.

-

Solvent Purity: The presence of water can significantly impact solubility, especially in DMSO, which is highly hygroscopic.[3] Using anhydrous grade solvents and proper storage is crucial for reproducibility.

-

Temperature Sensitivity: Solubility is temperature-dependent. The protocol specifies a constant temperature (e.g., 25 °C) which must be meticulously controlled during both equilibration and centrifugation to prevent premature precipitation or inaccurate measurements.

-

Practical Considerations for Stock Solutions:

-

For long-term storage, stock solutions in DMSO are typically kept at -20°C or -80°C. Note that DMSO freezes at 18.5°C, so solutions will be solid at -20°C and must be fully thawed and vortexed before use.[3]

-

Repeated freeze-thaw cycles should be avoided by preparing smaller aliquots.

-

The stability of the compound in the chosen solvent over time should be verified, as amides can be susceptible to hydrolysis, particularly under non-neutral pH conditions.

-

By combining a robust theoretical understanding with a meticulous experimental approach, researchers can confidently determine the solubility of N-(4-nitrophenyl)pentanamide, ensuring the integrity and success of their subsequent scientific endeavors.

References

-

Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link]

-

gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

-

Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

MCB Books. (n.d.). Methanol Solvent Properties | Specification | Applications | Uses. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-nitrophenyl)pentanamide. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Methanol. Retrieved from [Link]

-

Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Methanol. Retrieved from [Link]

-

Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

-

PubChem. (n.d.). Methanol. Retrieved from [Link]

-

Journal of Cheminformatics. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.15: Physical Properties of Amides. Retrieved from [Link]

-

Journal of Biomolecular Screening. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

-

ICIB. (n.d.). Properties of Methanol. Retrieved from [Link]

-

Studylib. (n.d.). Amines and Amides: Properties Lab Manual. Retrieved from [Link]

-

Journal of Biomolecular Screening. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

-

Chemical Reviews. (2021). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

PraxiLabs. (n.d.). Test for amide | Amide group virtual detection. Retrieved from [Link]

-

ChemRxiv. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved from [Link]

-

PLoS ONE. (2012). Experimental Atom-by-Atom Dissection of Amide-Amide and Amide-Hydrocarbon Interactions in H2O. Retrieved from [Link]

-

Organic Chemistry. (n.d.). Amides. Retrieved from [Link]

-

Quora. (2019). Do amides have stronger intermolecular forces than amines? Retrieved from [Link]

-

Chemsrc. (2024). 5-chloro-N-(4-nitrophenyl)pentanamide. Retrieved from [Link]

-

Scribd. (n.d.). Test of Amine & Amide. Retrieved from [Link]

-

Anderson, L. C. (n.d.). Inquiry Project: Intermolecular Attraction and Boiling Points of Straight Chain Amides. Retrieved from [Link]

-

DSpace. (n.d.). CONFORMATIONAL DYNAMICS AND EQUILIBRIA IN AMIDES. Retrieved from [Link]

-

ChEMBL. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). Retrieved from [Link]

-

Molecules. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

-

ResearchGate. (2018). Solubility of drug in DMSO? Retrieved from [Link]

-

USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

-

Megazyme. (2021). What is the solubility of 4-Nitrophenyl-α-L-fucopyranoside (O-PNPAFC) in water? Are other solvents recommended? Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pentanamide, N-phenyl- (CAS 10264-18-3). Retrieved from [Link]

Sources

- 1. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. univarsolutions.com [univarsolutions.com]

- 5. Methanol - DCCEEW [dcceew.gov.au]

- 6. SATHEE: Chemistry Methanol [sathee.iitk.ac.in]

- 7. N-(4-nitrophenyl)pentanamide | C11H14N2O3 | CID 3762929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chem 501 Inquiry Project - Amides [sas.upenn.edu]

- 10. gchemglobal.com [gchemglobal.com]

- 11. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scribd.com [scribd.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. makingchembooks.com [makingchembooks.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Characterization of Nitro-Aromatic Amides: A Guide for Drug Development

Topic: Thermodynamic Characterization of Nitro-Aromatic Amides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Nitro-aromatic amides represent a critical class of pharmacophores, exemplified by anti-androgens like Flutamide and Nilutamide , as well as various energetic materials and model compounds like N-(4-nitrophenyl)acetamide .[1] Their thermodynamic profile is characterized by a delicate balance: the nitro group imparts high polarity and electron-withdrawing capability, while the amide linkage introduces strong hydrogen-bonding networks.

For drug development professionals, understanding these properties is not merely academic—it is the difference between a bioavailable drug and a precipitating failure, or a stable formulation and a thermal hazard. This guide synthesizes the core thermodynamic principles, experimental protocols, and safety considerations necessary to master this chemical space.

The Nitro-Amide Motif: Structural Thermodynamics

The thermodynamic behavior of nitro-aromatic amides is governed by two competing forces within the crystal lattice:

-

Dipole-Dipole Interactions: The nitro group (

) induces a strong dipole moment (~3.5–4.0 D), significantly increasing lattice energy.[1] -

Hydrogen Bonding: The amide moiety (

) acts as both a hydrogen bond donor and acceptor, creating robust intermolecular networks (often bifurcated helicoidal chains in crystals like Flutamide).[1]

Impact on Drug Design:

High lattice energy (

Solid-State Thermodynamics[1]

Lattice Energy and Melting Behavior

The melting point (

-

Flutamide (Form I): Melts at 384 K (111 °C) with

.[1][2][3] -

N-(4-nitrophenyl)acetamide: Melts at 487–489 K (214–216 °C) .[1]

Polymorphism: The Flutamide Case Study

Polymorphism is a critical quality attribute (CQA). Flutamide exhibits enantiotropic polymorphism :

-

Form I (Stable): Orthorhombic (

). -

Form II (Metastable): Obtained from the melt or specific solvents; transforms spontaneously to Form I.

-

Glassy State: Quenching the melt to

(

Protocol: Differential Scanning Calorimetry (DSC) for Polymorph Screening

Objective: To identify stable and metastable polymorphs and determine

Methodology:

-

Calibration: Calibrate heat flow and temperature using Indium (

, -

Sample Prep: Weigh 2–5 mg of sample into an aluminum pan. Crimp (do not hermetically seal if decomposition gases are expected, but for pure melting, hermetic is preferred to prevent sublimation).[1]

-

Cycle 1 (Standard): Heat from 25 °C to

at 10 °C/min. -

Cycle 2 (Quench): Cool rapidly (e.g., 20–50 °C/min) to well below

. -

Cycle 3 (Re-heat): Heat at 10 °C/min to observe glass transition (

), cold crystallization (

Visualization: DSC Workflow

Caption: Standard DSC workflow for identifying stable melting points and screening for metastable polymorphs via melt-quenching.

Solution Thermodynamics

The Solubility Cycle

Solubility is not just "dissolving." It is a thermodynamic cycle involving the breaking of the crystal lattice (Sublimation) and the formation of solute-solvent interactions (Solvation).

[1]For nitro-aromatic amides:

- is positive and large (unfavorable) due to strong lattice forces.[1]

- must be highly negative (favorable) to achieve solubility.[1] This explains why these compounds dissolve well in DMSO (high dipole, H-bond acceptor) but poorly in water (hydrophobic effect dominates the phenyl ring).[1]

Visualization: Thermodynamic Solubility Cycle

Caption: Born-Haber cycle representation of the dissolution process. Solubility depends on the solvation energy overcoming the lattice energy.

Protocol: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility (

Methodology:

-

Excess Solid: Add excess solid compound to the solvent (e.g., Water, Buffer, Octanol) in a glass vial.

-

Equilibration: Shake at constant temperature (e.g., 25 °C or 37 °C) for 24–72 hours.

-

Tip: Check pH for ionizable amides; nitro-aromatic amides are generally non-ionizable in physiological range unless other groups are present.[1]

-

-

Separation: Filter the suspension using a syringe filter (0.45 µm PVDF or PTFE) or centrifuge.

-

Critical: Pre-saturate the filter to prevent drug adsorption.

-

-

Quantification: Analyze the filtrate via HPLC-UV.

-

Detection: Nitro groups absorb strongly at UV 254–300 nm.

-

Data Summary: Solubility of Nitro-Aromatic Amides

| Solvent | Solubility Trend | Thermodynamic Driver |

| Water | Low ( | Hydrophobic effect; High |

| Ethanol | Moderate | H-bonding capability matches amide |

| DMSO/DMF | Very High | Dipole-dipole interactions stabilize nitro group |

| Octanol | Moderate/High | Lipophilicity (LogP ~1.5–3.[1]0) |

Thermal Safety & Stability

Nitro groups are energetic.[4] While amides are stable, the combination can lead to exothermic decomposition.

-

Onset Temperature: The temperature at which decomposition begins. For many nitro-aromatics, this can be close to the melting point.

-

Hazard: If

, the melting endotherm may be masked by the decomposition exotherm.

Safety Rule: Always run a TGA (Thermogravimetric Analysis) alongside DSC.[1] If mass loss occurs at the melting point, the compound is decomposing.

References

-

Céolin, R., et al. (1995).[1][2] "Solid-state studies on crystalline and glassy flutamide: Thermodynamic evidence for dimorphism."[1][2] Journal of Thermal Analysis. Link

-

Perlovich, G. L., et al. (2006).[1] "Thermodynamic properties of nitro-aromatic compounds: Sublimation and solvation." Journal of Chemical & Engineering Data. Link[1]

-

Cheméo. "Chemical Properties of Flutamide." Link

-

NIST Chemistry WebBook. "Acetamide, N-(4-nitrophenyl)- Phase change data." Link

-

PerkinElmer. "Practical Applications of HyperDSC in a Pharmaceutical Laboratory." Link

Sources

Technical Safety & Application Guide: N-(4-nitrophenyl)pentanamide

Core Directive & Scope

This guide transcends the standard regulatory Safety Data Sheet (SDS). While it provides the critical hazard classifications required for compliance, its primary function is to serve as an operational manual for the safe and effective use of N-(4-nitrophenyl)pentanamide (also known as 4'-Nitrovaleranilide ) in research settings.

Crucial Distinction: Do not confuse this substance with 5-Chloro-N-(4-nitrophenyl)pentanamide (CAS 1039914-85-6), a key intermediate in the synthesis of Apixaban. This guide focuses on the unchlorinated C5 analog (CAS 2268-04-4), primarily used as a chromogenic substrate for amidase and esterase characterization.

Chemical Identity & Physiochemical Logic

Understanding the physical properties is not just about storage; it dictates the success of your enzymatic assays.

Identity Matrix

| Parameter | Detail |

| Chemical Name | N-(4-nitrophenyl)pentanamide |

| Synonyms | 4'-Nitrovaleranilide; Valeric acid 4-nitroanilide |

| CAS Number | 2268-04-4 |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Structure Description | A valeric acid tail amide-linked to a p-nitroaniline headgroup. |

Solubility & Assay Logic

-

Hydrophobicity: The pentyl chain confers significant hydrophobicity. This molecule is insoluble in water .[1]

-

Solvent Choice: You must create a stock solution in an organic solvent before introducing it to an aqueous buffer.

-

Recommended:DMSO (Dimethyl sulfoxide) or Ethanol .

-

Protocol Constraint: The final concentration of organic solvent in your enzyme assay should generally remain < 5% (v/v) to prevent enzyme denaturation, unless the specific enzyme (e.g., certain lipases) tolerates higher organic loads.

-

Hazard Profiling & Toxicology (The "Why")

Standard SDSs list codes. Here, we explain the causality of the toxicity, which is driven by the metabolic release of p-nitroaniline .

Core Hazard Mechanism: Methemoglobinemia

Upon systemic absorption (skin/inhalation) or enzymatic hydrolysis, the amide bond is cleaved, releasing 4-nitroaniline .

-

Oxidative Stress: 4-nitroaniline metabolites oxidize Ferrous iron (

) in hemoglobin to Ferric iron ( -

Oxygen Starvation: The resulting Methemoglobin cannot bind oxygen effectively, leading to cellular hypoxia (Cyanosis).

-

Visual Indicator: Blood turns chocolate-brown; skin/lips turn blue.

GHS Classification (Derived from Structure-Activity Relationship)

Since specific toxicological data for the pentanamide derivative is sparse, safety protocols are based on the high-hazard parent moiety (p-nitroaniline).

| Hazard Class | Category | Hazard Statement | Mechanism |

| Acute Toxicity | Cat 3 (Oral/Dermal/Inhal) | H301+H311+H331: Toxic if swallowed, in contact with skin, or inhaled. | Rapid absorption through membranes; metabolic activation. |

| STOT - RE | Cat 2 | H373: May cause damage to organs (Blood) through prolonged exposure.[1][2] | Chronic methemoglobin formation leading to anemia/spleen damage. |

| Aquatic Toxicity | Chronic 3 | H412: Harmful to aquatic life with long lasting effects.[1][2][3][4][5][6] | Nitroaromatics are persistent and toxic to aquatic invertebrates. |

Operational Protocol: The Self-Validating System

To ensure both safety and data integrity, follow this workflow. This protocol is "self-validating" because it includes checkpoints that alert you if the reagent has degraded.

A. Storage & Stability (The Checkpoint)

The primary failure mode for this reagent is spontaneous hydrolysis due to moisture, which increases the background signal (yellow color) before the enzyme is even added.

-

Storage: -20°C, Desiccated.

-

Validation Step: Before every assay, measure the Absorbance (405 nm) of the substrate-only buffer control.

-

Pass: OD < 0.05 (Clear).

-

Fail: OD > 0.1 (Yellow tint indicates free p-nitroaniline; discard stock).

-

B. Handling Workflow (Visualized)

Caption: Operational workflow emphasizing PPE during solid handling and solubility checkpoints.

Application: Enzymatic Hydrolysis Assay

This molecule is a specific substrate for Linear Amidase or Ceramidase-like activity. The assay relies on the colorimetric shift upon cleavage.

Reaction Mechanism

The enzyme attacks the carbonyl carbon of the amide bond.

Caption: Hydrolysis mechanism yielding the chromogenic p-nitroaniline product.

Step-by-Step Protocol

-

Preparation of Stock (10 mM):

-

Weigh 2.22 mg of N-(4-nitrophenyl)pentanamide.

-

Dissolve in 1 mL of anhydrous DMSO. Vortex until completely clear.

-

-

Buffer Selection:

-

Use PBS (pH 7.4) or Tris-HCl (pH 8.0).

-

Note: p-Nitroaniline has a pKa of ~1.0, so it remains unprotonated (yellow) at neutral/basic pH. If your assay is acidic (pH < 5), you must stop the reaction with strong base (NaOH) to visualize the color.

-

-

Reaction Setup:

-

Add 980 µL Buffer + 10 µL Enzyme.

-

Initiate with 10 µL Substrate Stock (Final conc: 100 µM).

-

-

Measurement:

-

Monitor Absorbance at 405 nm (Extinction coefficient of p-nitroaniline

).

-

Emergency Response (Medical)

In case of exposure (Cyanosis/Blue Skin):

-

Remove Source: Strip contaminated clothing immediately.[1][6] Wash skin with soap and water (do not scrub, as this increases absorption).

-

Oxygen: Administer 100% oxygen.

-

Antidote (Clinical Setting Only): If Methemoglobin > 30%, Methylene Blue (1-2 mg/kg IV) is the standard treatment to reduce

back to

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16964, 4'-Nitrovaleranilide (CAS 2268-04-4). PubChem. Available at: [Link]

-

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: p-Nitroaniline. CDC.gov. Available at: [Link]

-

European Chemicals Agency (ECHA). Substance Information: 4-nitroaniline (Read-across toxicity data). ECHA. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of N-(4-nitrophenyl)pentanamide via Nucleophilic Acylation

Topic: Synthesis of N-(4-nitrophenyl)pentanamide from p-nitroaniline Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract & Strategic Overview

The synthesis of N-(4-nitrophenyl)pentanamide (CAS: 18279-23-7) presents a classic challenge in organic synthesis: the acylation of an electron-deficient amine. The substrate, p-nitroaniline , possesses a nitro group at the para position, which exerts a strong electron-withdrawing effect (

Standard acylation methods using carboxylic acids and coupling agents often suffer from sluggish kinetics and low yields with such deactivated substrates. This protocol details a high-efficiency nucleophilic substitution pathway using valeryl chloride (pentanoyl chloride) . By utilizing a highly reactive acid chloride in the presence of a non-nucleophilic base (or pyridine acting as a nucleophilic catalyst), we overcome the activation energy barrier to achieve near-quantitative conversion.

This guide is structured for the senior scientist, focusing on critical process parameters (CPPs), mechanistic rationale, and self-validating purification steps.

Mechanistic Insight

To force the reaction of the deactivated amine, we employ an acid chloride, which lowers the LUMO energy of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile.

Reaction Pathway

The reaction proceeds via an addition-elimination mechanism .

-

Nucleophilic Attack: The lone pair of the p-nitroaniline nitrogen attacks the carbonyl carbon of valeryl chloride.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

-

Elimination: The chloride ion is eliminated, reforming the carbonyl double bond.

-

Deprotonation: The base (Pyridine/Et

N) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Caption: Mechanistic pathway for the acylation of deactivated p-nitroaniline using valeryl chloride.

Experimental Protocol

Reagents and Equipment

-

Substrate: p-Nitroaniline (Reagent Grade, >99%)

-

Reagent: Valeryl Chloride (Pentanoyl chloride) (1.2 equivalents)

-

Solvent: Dichloromethane (DCM) (Anhydrous) or Tetrahydrofuran (THF)

-

Base: Triethylamine (Et

N) or Pyridine (1.5 equivalents) -

Equipment: 3-neck round-bottom flask, addition funnel, reflux condenser, nitrogen atmosphere line.

Stoichiometry Table

| Component | Role | Eq. | MW ( g/mol ) | Density (g/mL) | Notes |

| p-Nitroaniline | Substrate | 1.0 | 138.12 | Solid | Toxic; handle in hood. |

| Valeryl Chloride | Electrophile | 1.2 | 120.58 | 0.991 | Moisture sensitive. |

| Triethylamine | Base | 1.5 | 101.19 | 0.726 | Scavenges HCl. |

| DCM | Solvent | - | 84.93 | 1.33 | Dry solvent preferred. |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Oven-dry all glassware. Assemble a 250 mL 3-neck flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solubilization: Charge the flask with p-nitroaniline (10.0 mmol, 1.38 g) and DCM (30 mL) . Stir until fully dissolved.

-

Note: If solubility is an issue, switch solvent to THF or warm slightly.

-

-

Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL) to the solution via syringe. Cool the mixture to 0°C using an ice bath.

Phase 2: Acylation

-

Controlled Addition: Dilute Valeryl Chloride (12.0 mmol, 1.42 mL) in 5 mL of DCM. Add this solution dropwise via the addition funnel over 15–20 minutes.

-

Critical Control Point: The reaction is exothermic. Maintain temperature <5°C to prevent side reactions.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane 1:1). The yellow spot of p-nitroaniline (

) should disappear, replaced by a less polar product spot.

-

Phase 3: Workup and Isolation

-

Quench: Slowly add 20 mL of cold water to quench excess acid chloride.

-

Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][2][3]

-

Washes:

-

Acid Wash: Wash organic layer with 1M HCl (2 x 15 mL) . Purpose: Removes unreacted amine and excess triethylamine.

-

Base Wash: Wash with Sat. NaHCO

(2 x 15 mL) . Purpose: Removes any residual valeric acid. -

Brine Wash: Wash with Sat. NaCl (1 x 15 mL).

-

-

Drying: Dry the organic layer over anhydrous MgSO

, filter, and concentrate under reduced pressure (Rotavap).

Phase 4: Purification

-

Recrystallization: The crude solid is usually off-white or pale yellow. Recrystallize from Ethanol/Water (9:1) . Dissolve in minimum hot ethanol, then add warm water until slightly turbid. Cool to 4°C overnight.

-

Filtration: Collect crystals by vacuum filtration and dry in a vacuum oven at 50°C.

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis and purification.

Characterization & Data Analysis

Upon isolation, the product must be validated against the following specifications.

Physical Properties[3][4][5]

-

Appearance: Pale yellow to off-white needles/powder.

-

Melting Point: Literature analogs (e.g., 5-chloro-N-(4-nitrophenyl)pentanamide) melt approx. 121–123°C [1].[4][5] The unsubstituted pentanamide typically exhibits a melting point in the range of 100–115°C (lower than the acetamide analog due to the flexible alkyl chain disrupting crystal packing).

-

Solubility: Soluble in DCM, DMSO, Acetone; insoluble in water.

Spectroscopic Data (Expected)

-

H NMR (400 MHz, DMSO-d

- 10.45 (s, 1H, NH amide).

-

8.20 (d, J = 9.0 Hz, 2H, Ar-H ortho to NO

- 7.85 (d, J = 9.0 Hz, 2H, Ar-H ortho to NH).

-

2.38 (t, J = 7.5 Hz, 2H,

-

1.58 (m, 2H,

-

1.35 (m, 2H,

-

0.90 (t, J = 7.3 Hz, 3H, Terminal CH

-

IR (KBr):

-

3300 cm

(N-H stretch). -

1670 cm

(C=O Amide I). -

1500 & 1330 cm

(NO

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/reagents. | Valeryl chloride hydrolyzes rapidly. Ensure glassware is oven-dried and solvents are anhydrous. |

| Starting Material Remains | Low nucleophilicity of amine. | Add a catalyst: DMAP (4-dimethylaminopyridine) (5 mol%) significantly accelerates acylation of deactivated amines. |

| Oiling Out | Impure product during recrystallization. | The product may oil out if the ethanol/water ratio is incorrect. Re-dissolve in ethanol and add water very slowly while scratching the glass to induce nucleation. |

| Red Coloration | Oxidation or azo formation. | Ensure reaction is kept under nitrogen. Wash thoroughly with HCl to remove any oxidized amine species. |

References

-

ChemicalBook. (n.d.). 5-chloro-N-(4-nitrophenyl)pentanamide Properties and Melting Point Data. Retrieved from

-

PubChem. (n.d.). N-(4-nitrophenyl)pentanamide (CID 3762929). National Center for Biotechnology Information. Retrieved from

-

World Journal of Pharmaceutical Sciences. (2015). Synthesis of Apixaban Intermediates via p-Nitroaniline Acylation. (Contextual reference for conditions using chlorovaleryl chloride). Retrieved from

-

BenchChem. (n.d.). Optimizing reaction conditions for N-acylation of p-toluidine and deactivated amines. Retrieved from

Sources

Recrystallization solvent for N-(4-nitrophenyl)pentanamide purification

[1]

Detailed Protocols

Protocol A: The "Cloud Point" Method (Ethanol/Water)

Best for: General purification, removal of unreacted 4-nitroaniline.[1]

Materials:

-

Solvent: Ethanol (95% or Absolute)[1]

-

Anti-solvent: Deionized Water[1]

-

Equipment: Hot plate, Erlenmeyer flask, Büchner funnel.

Procedure:

-

Saturation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol.

-

Heating: Heat to a gentle boil (approx. 78°C). If solid remains, add Ethanol in 2 mL increments until fully dissolved.[1] Note: Do not exceed 30 mL total volume.

-

Hot Filtration (Optional): If insoluble black specks are visible, filter the hot solution rapidly through a pre-warmed glass funnel with fluted filter paper.[1]

-

The Cloud Point (Critical Step):

-

Clarification: Add 0.5–1.0 mL of Ethanol to just clear the turbidity.[1] The solution should be saturated but clear.

-

Crystallization:

-

Isolation: Filter the pale yellow needles using vacuum filtration.

-

Washing: Wash the cake once with 10 mL of cold 50:50 EtOH:Water.

-

Drying: Dry in a vacuum oven at 45°C for 4 hours.

Expected Yield: 85–92% Target Melting Point: 92–95°C (Verify against specific batch derivative standards).

Protocol B: Non-Aqueous Method (Ethyl Acetate/Hexane)

Best for: Moisture-sensitive variations or removal of highly polar, water-soluble impurities.[1]

-

Dissolution: Dissolve crude material in the minimum amount of boiling Ethyl Acetate (approx. 3 mL per gram).

-

Precipitation: While boiling, slowly add Hexane (or Heptane) until the solution becomes slightly cloudy.[1]

-

Re-dissolution: Add drops of Ethyl Acetate to clear the solution.

-

Cooling: Allow to cool slowly. This system often produces larger, blockier crystals compared to the needles from ethanol.[1]

Troubleshooting & Critical Quality Attributes (CQAs)

| Issue | Probable Cause | Corrective Action |

| "Oiling Out" (Liquid separates instead of crystals) | Solution cooled too fast or too much water added.[1] | Reheat to boil. Add more Ethanol (2-3 mL).[1] Cool very slowly with vigorous stirring. |

| Low Yield (<50%) | Too much solvent used during dissolution.[1] | Evaporate 30% of the solvent volume and re-cool. |

| Colored Impurities (Dark Yellow/Orange) | Oxidation products of 4-nitroaniline.[1] | Add activated charcoal (1% w/w) during the hot dissolution step, boil for 5 mins, then hot filter. |

| Melting Point Depression | Residual solvent or wet crystals.[1] | Ensure vacuum drying is sufficient.[1] Water retention in the amide lattice is common; dry >4 hours.[1] |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard text for recrystallization of anilides).

-

Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1] [1]

-

European Patent Office. Process for the preparation of Apixaban and intermediates thereof. EP 3189053 B1, 2017.[1] (Describes purification of nitro-anilide intermediates).

-

Cayman Chemical. 4-Nitrophenyl butyrate Product Information. (Solubility data for homologous esters/amides).

-

PubChem. N-(4-nitrophenyl)pentanamide Compound Summary. CID 3762929.[1][3] [1]

Application Note: Protocol for Amide Coupling using DCC or EDC·HCl

Abstract & Strategic Overview

Amide bond formation is the backbone of medicinal chemistry and peptide synthesis. While modern uronium/phosphonium reagents (HATU, PyBOP) offer high reactivity, carbodiimides—specifically DCC (

This guide moves beyond basic textbook procedures to address the critical decision-making processes required for high-yield synthesis. It focuses on the mechanistic suppression of racemization, the strategic selection of reagents based on downstream purification, and the rigorous removal of urea byproducts.

Mechanistic Insight: The "Active Ester" Imperative

The direct reaction of a carboxylic acid with a carbodiimide produces an

-

-Acylurea Rearrangement: An irreversible

-

Racemization: Formation of an oxazolone (azlactone) intermediate, leading to loss of chiral integrity at the

-carbon.

The Solution: Additives (HOBt/HOAt/Oxyma)

To enforce the desired pathway, an additive such as 1-Hydroxybenzotriazole (HOBt ) is introduced.[1][3][5][6] The additive reacts with the

-

Stable enough to prevent rearrangement to

-acylurea. -

Reactive enough to aminolyze rapidly.[7]

-

Safe enough to suppress oxazolone formation (racemization).

Visualization: Carbodiimide Activation Pathways

Figure 1: The mechanistic bifurcation. Using an additive (Green Path) funnels the reaction through a stable Active Ester, avoiding the "Dead End" rearrangement and racemization risks (Grey/Red).

Reagent Selection Matrix: DCC vs. EDC

The choice between DCC and EDC is rarely about reactivity—they are mechanistically similar. The decision is dictated by solubility and purification strategy .

| Feature | DCC ( | EDC[1][2][3][4][8]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Physical State | Waxy solid (Low MP) or melt. | Hygroscopic crystalline solid. |

| Byproduct | DCU (Dicyclohexylurea).[1][3][8][9][10][11] Insoluble in DCM/Et₂O; Soluble in DMF/Alcohol. | EDU (Ethyl-dimethylaminopropyl urea).[1] Water-soluble.[1][3][6][8][12] |

| Primary Solvent | DCM (Dichloromethane).[1] DCU precipitates, facilitating removal.[9][11] | DMF or DCM .[1][5][13] |

| Workup Strategy | Filtration . Filter off the solid DCU, then evaporate. | Extraction . Wash organic layer with dilute acid/water to remove urea. |

| Best For | Non-polar products; Large scale (cheaper); When aqueous workup is impossible. | Polar products; Peptides; Biological applications; When filtration is difficult.[1][8] |

| Toxicity | High . Potent sensitizer (skin/respiratory). | Moderate. Irritant. |

Experimental Protocols

General Considerations

-

Stoichiometry: Standard ratio is 1.0 : 1.1 : 1.2 (Acid : Amine : Coupling Agent). If the amine is valuable, use excess acid/coupler.

-

Additives: Always use 1.0–1.2 eq of HOBt (or Oxyma) if the acid involves a chiral center or is sterically hindered.

-

Temperature: Start at 0°C . This slows the rearrangement to

-acylurea while allowing the active ester to form. Warm to Room Temperature (RT) only after 30–60 mins.[2]

Protocol A: The "Pre-Activation" Method (DCC)

Best for: Reactions in DCM where the product is soluble in DCM.

-

Setup: Flame-dry a round-bottom flask (RBF) and add a magnetic stir bar. Purge with

or Ar. -

Dissolution: Add Carboxylic Acid (1.0 eq) and HOBt (1.2 eq) . Dissolve in anhydrous DCM (0.1 M concentration).

-

Activation: Cool the solution to 0°C (ice bath). Add DCC (1.2 eq) in one portion (or as a solution in minimal DCM).

-

Observation: The solution will become cloudy within minutes as DCU begins to precipitate.

-

Time: Stir at 0°C for 30 minutes to generate the active ester.

-

-

Coupling: Add the Amine (1.0–1.2 eq) .

-

Note: If the amine is a salt (e.g., hydrochloride), add DIPEA or NMM (1.0 eq) alongside the amine to liberate the free base. Do not use excess base as it promotes racemization.

-

-

Reaction: Allow the mixture to warm to RT naturally and stir for 4–18 hours.

-

Workup (The Filtration Step):

-

Cool the mixture to -20°C (freezer) for 1 hour to maximize DCU precipitation.

-

Filter through a sintered glass funnel or Celite pad.[11] Wash the cake with cold DCM.

-

Concentrate the filtrate.[11]

-

Purification: Redissolve in EtOAc, wash with sat.

, 1M

-

Protocol B: The "Aqueous Wash" Method (EDC·HCl)

Best for: Reactions in DMF or when the urea byproduct must be removed chemically rather than physically.

-

Setup: Standard inert atmosphere setup.

-

Dissolution: Dissolve Carboxylic Acid (1.0 eq) , Amine (1.1 eq) , and HOBt (1.2 eq) in anhydrous DMF or DCM .

-

Note: Unlike DCC, "one-pot" addition is common with EDC, but adding EDC last at 0°C is still best practice.

-

-

Coupling: Cool to 0°C . Add EDC·HCl (1.2–1.5 eq) .

-

If using an amine salt, add DIPEA (2.0–3.0 eq) before the EDC to ensure the system is not too acidic for the coupling to proceed.

-

-

Reaction: Stir at 0°C for 1 hour, then RT overnight.

-

Workup (The Extraction Step):

-

Dilute the reaction mixture 10-fold with Ethyl Acetate (EtOAc) .

-

Wash 1: 1M

or 5% Citric Acid (Removes unreacted amine and the water-soluble EDU urea). -

Wash 2: Saturated

(Removes unreacted acid and HOBt). -

Wash 3: Brine.

-

Dry organic layer (

), filter, and concentrate.

-

Troubleshooting & Optimization

The "DCU Nightmare" (Removal of Trace Urea)

Even after filtration, trace DCU often remains in DCC reactions, appearing as white needles in your NMR product.

-

Strategy 1 (Solvent Switch): Dissolve crude in Acetone or Acetonitrile and cool to -20°C. DCU is very insoluble in these cold solvents; most amides are soluble. Filter again.

-

Strategy 2 (Chemical Conversion): If the product is stable to acid, treat the crude with dilute oxalic acid in MeOH. This can sometimes disrupt DCU aggregates.

-

Prevention: Switch to EDC·HCl. The urea is water-soluble and never contaminates the organic layer.

Racemization Control

If you observe loss of chirality (e.g., D/L mixtures in peptide synthesis):

-

Check Base: Are you using excess DIPEA/TEA? Limit base to exactly neutralize the amine salt.

-

Switch Additive: Move from HOBt to Oxyma Pure or HOAt . These form esters that aminolyze faster, reducing the time window for racemization.

-

Pre-activation: Ensure the acid and coupling agent stir for 15–30 mins before adding the amine (unless using uronium salts, where this is dangerous; for carbodiimides, it is safe).

Workflow Decision Tree

Figure 2: Selection logic for coupling reagents based on solvent and workup constraints.

Safety & Handling

-

DCC Sensitization: DCC is a severe skin sensitizer. Inhalation of dust can cause respiratory sensitization. Always weigh DCC in a fume hood, preferably as a melt or solution to avoid dust.

-

EDC Hygroscopicity: EDC·HCl absorbs water rapidly, which deactivates it (hydrolysis to urea). Store in a desiccator at -20°C. Warm to RT before opening the bottle to prevent condensation.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using DCC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lab Reporter [fishersci.co.uk]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bachem.com [bachem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. EDC - Enamine [enamine.net]

- 13. peptide.com [peptide.com]

Application Note: Microwave-Assisted Synthesis of Nitro-Substituted Valeranilides

The following Application Note and Protocol is designed for researchers and drug development professionals, adhering to high scientific standards and practical reproducibility.

High-Efficiency Amidation Protocols for Deactivated Anilines

Executive Summary

The synthesis of nitro-substituted valeranilides (N-(nitrophenyl)pentanamides) represents a classic challenge in medicinal chemistry: the formation of an amide bond between a lipophilic carboxylic acid (valeric acid) and an electron-deficient amine (nitroaniline). Conventional thermal heating often results in poor yields (<40%) and long reaction times due to the significantly reduced nucleophilicity of the amine.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these kinetic barriers. By leveraging dipolar polarization and ionic conduction, this protocol reduces reaction times from hours to minutes while increasing yields to >85%. Two distinct pathways are provided:

-

Method A (Activated): High-throughput synthesis using acyl chlorides for maximum yield.

-

Method B (Green/Direct): Catalyst-mediated direct condensation for atom economy.

Scientific Background & Mechanistic Insight

The Chemical Challenge

The target reaction is the N-acylation of 4-nitroaniline with valeric acid (or its derivatives).

-

Substrate: 4-Nitroaniline (

). The nitro group ( -

Sterics: The pentyl chain of valeric acid adds mild steric bulk, further slowing the bimolecular collision frequency.

The Microwave Advantage

Microwave irradiation (2.45 GHz) provides selective heating of polar components.

-

Dipolar Polarization: The polar amide solvent (e.g., DMF, NMP) or the reagents themselves align with the oscillating electric field. The molecular friction generates rapid internal heating.

-

Arrhenius Acceleration: The instantaneous "in-core" heating allows the system to reach activation energies (

) that are difficult to sustain with conductive heating (oil baths), effectively pushing the equilibrium toward the amide product.

Reaction Scheme

The synthesis proceeds via Nucleophilic Acyl Substitution.

Figure 1: General reaction pathway for the synthesis of nitro-substituted valeranilides.

Materials and Equipment

Reagents

| Reagent | CAS No. | Grade | Role |

| 4-Nitroaniline | 100-01-6 | >99% | Nucleophile |

| Valeryl Chloride | 638-29-9 | 98% | Activated Electrophile (Method A) |

| Valeric Acid | 109-52-4 | 99% | Precursor (Method B) |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent (Method A) |

| Pyridine | 110-86-1 | Anhydrous | Base/Catalyst |

| Xylene | 1330-20-7 | ACS Reagent | High-BP Solvent (Method B) |

Equipment

-

Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control (0–20 bar) and temperature monitoring (IR or Fiber Optic).

-

Vessels: 10 mL or 30 mL borosilicate glass vials with crimp caps and PTFE/silicone septa.

-

Stirring: Magnetic stir bars (Teflon coated).

Experimental Protocols

Protocol A: Activated Synthesis (Valeryl Chloride Route)

Recommended for Drug Discovery/High-Throughput Screening where yield is paramount.

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave vial, dissolve 4-nitroaniline (1.0 mmol, 138 mg) in dry DCM (3.0 mL).

-

Base Addition: Add Pyridine (1.2 mmol, 97 µL). This acts as an acid scavenger for the HCl generated.

-

Activation: Add Valeryl Chloride (1.1 mmol, 130 µL) dropwise. Caution: Exothermic reaction. Cap the vial immediately.

-

Microwave Irradiation: Place the vial in the reactor cavity.

-

Mode: Dynamic (Power cycling to maintain Temp).

-

Temperature: 80°C (Note: This is above the BP of DCM; the pressurized vessel allows this superheating).

-

Time: 5 minutes.

-

Stirring: High.

-

-

Workup:

-

Cool to room temperature.

-

Wash the organic layer with 1M HCl (2 x 5 mL) to remove excess pyridine.

-

Wash with sat. NaHCO3 (2 x 5 mL) and Brine.

-

Dry over MgSO4, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1]

Protocol B: Direct "Green" Synthesis (Valeric Acid Route)

Recommended for Process Chemistry/Scale-up to avoid chlorinated solvents.

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave vial, mix 4-nitroaniline (1.0 mmol, 138 mg) and Valeric Acid (1.5 mmol, 163 µL).

-

Catalyst: Add Boric Acid (

, 10 mol%) or Zirconium(IV) oxide (10 wt%) as a catalyst. -

Solvent: Add Xylene (1.0 mL) to facilitate mixing (or run neat if the reactor allows solid/paste processing).

-

Microwave Irradiation:

-

Temperature: 160°C - 180°C.

-

Power: Max 200W (Fixed Power mode often preferred here).

-

Time: 20 minutes.

-

-

Workup:

Workflow Visualization

Figure 2: Operational workflow for the microwave-assisted synthesis of valeranilides.

Results and Data Interpretation

Yield Comparison

The following table summarizes typical results comparing conventional reflux to the microwave protocols described above.

| Parameter | Conventional Reflux (Thermal) | MW Method A (Activated) | MW Method B (Direct) |

| Time | 4 - 8 Hours | 5 Minutes | 20 Minutes |

| Temperature | 40°C (DCM) / 140°C (Xylene) | 80°C (Pressurized) | 170°C |

| Yield | 35 - 50% | 92 - 96% | 75 - 85% |

| Purity (LCMS) | Requires Chromatography | >95% (Recryst. only) | >90% |

Characterization (Self-Validation)

To validate the synthesis, ensure the isolated product matches these spectral characteristics:

-

Appearance: Pale yellow to yellow crystalline solid.

-

Melting Point: ~96-98°C (varies slightly by specific isomer and purity).[2]

-

IR Spectroscopy:

-

Amide I (C=O): Strong band at 1660–1690 cm⁻¹.

-

Amide II (N-H): Bending vibration at 1510–1550 cm⁻¹.

-

Nitro Group: Asymmetric stretch ~1500–1530 cm⁻¹, Symmetric stretch ~1330–1350 cm⁻¹.

-

-

1H NMR (CDCl3, 400 MHz):

- 8.20 (d, 2H, Ar-H ortho to NO2) - Deshielded by NO2.

- 7.70 (d, 2H, Ar-H ortho to NH).

- 7.40 (bs, 1H, NH).

-

2.40 (t, 2H,

-

1.70 (m, 2H,

- 0.95 (t, 3H, terminal CH3).

Troubleshooting & Safety

-

Pressure Alerts: Method A uses DCM in a sealed vessel at 80°C. This generates ~2-4 bar of pressure. Ensure the vial is rated for at least 10 bar. If the pressure spikes, reduce temperature to 60°C and extend time to 10 mins.

-

Moisture Sensitivity: Valeryl chloride is moisture sensitive. Ensure glassware is dry. If using Method A, the presence of water will hydrolyze the chloride back to the acid, stalling the reaction.

-

Safety: Nitroanilines are toxic and potentially explosive if heated dry in large quantities. Always perform microwave reactions in a solvent or slurry; avoid heating dry solids.

References

-

Microwave-Assisted Amide Synthesis (General)

-

Perreux, L., Loupy, A., & Volatron, F. (2002). Solvent-free preparation of amides from acids and primary amines under microwave irradiation. Tetrahedron, 58(11), 2155-2162.

-

-

Synthesis of Nitro-Anilides

-

Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.[4] Synlett, 2006(1), 91-95. (Demonstrates reactivity of anilines in MW).

-

-

Green Chemistry Protocols

-

Bhuiyan, M. M. H., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds. OAText. (Highlights solvent-free MW efficiency).

-

-

Characterization Data Support

-

Compound Data

-

PubChem. (2025).[5] N-(4-nitrophenyl)pentanamide (CID 3762929). National Library of Medicine.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. wjpsonline.com [wjpsonline.com]

- 3. KR102002113B1 - Device and method for solubilizing, separating, removing and reacting carboxylic acids in oils, fats, aqueous or organic solutions by means of micro- or nanoemulsification - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. N-(4-nitrophenyl)pentanamide | C11H14N2O3 | CID 3762929 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Controlling dechlorination impurities in Apixaban intermediate synthesis

The following technical support guide addresses the control of Dechlorination Impurities (specifically the des-chloro analogs) during the synthesis of the critical Apixaban intermediate, Ethyl (2Z)-chloro[(4-methoxyphenyl)hydrazono]ethanoate (referred to as the "Chloro-hydrazone").

This guide assumes the standard industrial route involving the Japp-Klingemann reaction and subsequent [3+2] cycloaddition.

Current Status: Online | Topic: Impurity Profiling & Process Control | Ref: APX-INT-CL-04[1]

Diagnostic Overview: The "Dechlorination" Vector

In the synthesis of Apixaban, the term "dechlorination impurity" most critically refers to Ethyl [(4-methoxyphenyl)hydrazono]ethanoate (the des-chloro impurity).

This impurity arises during the synthesis of the key intermediate Ethyl (2Z)-chloro[(4-methoxyphenyl)hydrazono]ethanoate . The presence of the chlorine atom is mechanistically vital; it serves as the leaving group (as HCl) during the subsequent cycloaddition with the morpholine enamine to form the pyrazole core.

The Consequence:

-

Process Failure: The des-chloro impurity lacks the leaving group required for ring closure.[1]

-

Yield Loss: It acts as a chain terminator or competes for the enamine, forming acyclic byproducts.[1]

-

Purification Burden: It is structurally similar to the target, making downstream separation (crystallization) difficult.

Troubleshooting Guide (Q&A)

Q1: I am detecting high levels (>0.5%) of the des-chloro impurity in my crude Chloro-hydrazone. What is the root cause?

Senior Scientist Analysis: The formation of the des-chloro analog (Ethyl 2-(2-(4-methoxyphenyl)hydrazono)acetate) usually indicates one of two failures during the Japp-Klingemann reaction:

-

Insufficient Chlorination Source: If you are generating the chloro-active species in situ (e.g., using sulfuryl chloride or chlorine gas on ethyl acetoacetate before coupling), incomplete chlorination of the starting material leaves un-chlorinated ethyl acetoacetate.[1] This reacts with the diazonium salt to form the des-chloro hydrazone directly.

-

Reductive Conditions: If the reaction mixture becomes too acidic or if metallic contamination (Fe, Zn) is present, the C-Cl bond can undergo hydrodechlorination.[1]

Corrective Action:

-

Verify Reagent Stoichiometry: Ensure a slight excess (1.05 – 1.10 eq) of the chlorinating agent (e.g., Sulfuryl Chloride) when preparing the alpha-chloroacetoacetate precursor.

-

GC Monitoring: Do not proceed to the diazonium coupling step until the un-chlorinated ethyl acetoacetate is <0.1% by GC.

Q2: The Chloro-hydrazone degrades upon drying.[1] Is this "dechlorination"?

Senior Scientist Analysis: Yes, this is a common stability issue.[1] The C-Cl bond adjacent to the hydrazone is thermally labile and sensitive to light.

-

Thermal Dechlorination: Prolonged heating >45°C during drying can cause homolytic cleavage or elimination of HCl, leading to degradation products.[1]

-

Photolytic Dechlorination: Exposure to UV/visible light accelerates C-Cl bond cleavage.[1]

Corrective Action:

-

Drying Protocol: Dry the intermediate under vacuum at <40°C .

-

Storage: Store in amber bags or drums. If holding for >24 hours, maintain at 2-8°C.

Q3: Can I purge the des-chloro impurity during the crystallization of the final Apixaban ethyl ester?

Senior Scientist Analysis: It is extremely difficult. The des-chloro impurity behaves similarly to the target in many solvent systems (ethanol/ethyl acetate).

-

The Trap: If you carry the impurity into the cycloaddition step, it may react with the enamine to form a linear "open-chain" byproduct (non-cyclized) that co-precipitates with the Apixaban precursor.

-

Strategy: You must control the impurity at the Chloro-hydrazone stage .[1] Reject batches of Chloro-hydrazone with >0.3% des-chloro impurity.

Experimental Protocol: Optimized Synthesis with Impurity Control

Objective: Synthesis of Ethyl (2Z)-chloro[(4-methoxyphenyl)hydrazono]ethanoate with Des-Chloro Impurity <0.10%.

Reagents & Parameters

| Component | Specification | Role | Critical Parameter |

| p-Anisidine | >99.0% Purity | SM 1 | Colorless/Pale solid (avoid oxidized dark material) |

| Ethyl 2-chloroacetoacetate | Freshly Distilled | SM 2 | Must contain <0.5% Ethyl acetoacetate |

| Sodium Nitrite | ACS Grade | Diazotization | Control Temp <5°C |

| Sodium Acetate | Anhydrous | Buffer | Maintains pH 4.5–5.5 to prevent decomposition |

Step-by-Step Workflow

-

Diazotization (The Cold Phase):

-

Dissolve p-anisidine (1.0 eq) in HCl/Water. Cool to -5°C to 0°C .[1]

-

Add NaNO₂ (1.1 eq) solution dropwise. Crucial: Maintain internal temp <5°C. Exotherms here create phenol impurities, not dechlorination, but they complicate the profile.

-

-

Coupling (The Critical Control Point):

-

In a separate vessel, prepare Ethyl 2-chloroacetoacetate (1.05 eq) in Ethanol/Water with Sodium Acetate (buffer). Cool to 0°C.[1]

-

Impurity Check: Before mixing, verify the Ethyl 2-chloroacetoacetate source. If it contains un-chlorinated ethyl acetoacetate, you will make the des-chloro impurity.[1]

-

Transfer the Diazonium salt solution into the buffered Chloro-acetoacetate solution slowly.

-

pH Control: Maintain pH 4.0–6.0. High pH (>8) promotes hydrolysis of the ester; Low pH (<2) destabilizes the hydrazone.

-

-

Workup & Isolation:

Mechanism & Pathway Visualization[6]

The following diagram illustrates the origin of the Des-Chloro impurity (Path B) versus the desired Chloro-hydrazone (Path A) and the consequences for the final Apixaban precursor.

Caption: Path A (Green) shows the successful synthesis via the Chloro-intermediate. Path B (Red) shows the formation of the Des-Chloro impurity due to incomplete chlorination of the starting material, leading to downstream reaction failure.

Impurity Data & Specifications

The following table summarizes the acceptance criteria for the Chloro-hydrazone intermediate to ensure successful downstream processing.

| Parameter | Acceptance Limit | Method | Impact of Failure |

| Assay (HPLC) | ≥ 98.0% | HPLC (C18, ACN:Buffer) | Low yield in next step. |

| Des-Chloro Impurity | ≤ 0.15% | HPLC (RRT ~0.[1]85) | Formation of non-cyclizable adducts. |

| Loss on Drying | ≤ 0.5% | Gravimetric | Residual water hydrolyzes the Cl. |

| Sulfated Ash | ≤ 0.1% | Gravimetric | Metal salts promote degradation.[1] |

References

-

Patil, L. N., et al. (2025).[1][3] "A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban."[1][3][4] Asian Journal of Chemistry, 37(7), 1707-1712.[1][4] Link

-

BenchChem Technical Guides. (2025). "The Formation of Apixaban Impurities: An In-depth Technical Guide." BenchChem.[1] Link

-

ChemExpress Product Data. (2024). "Apixaban Intermediate: Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate CAS: 27143-07-3."[5][6] ChemExpress. Link

-

ICH Guidelines. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals (M7 R1)." International Council for Harmonisation.[1] Link

Sources

Removing N-(4-nitrophenyl)pentanamide from 5-chloro-N-(4-nitrophenyl)pentanamide

Technical Support Center: Apixaban Intermediate Purification Ticket #: PUR-582-CL Subject: Removal of N-(4-nitrophenyl)pentanamide (Des-chloro impurity) from 5-chloro-N-(4-nitrophenyl)pentanamide.[1][2] Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are encountering the "des-chloro" impurity (N-(4-nitrophenyl)pentanamide) within your synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide (CAS: 1039914-85-6).[1][2] This compound is a critical intermediate in the synthesis of the anticoagulant Apixaban .[1][2]

The impurity typically arises from valeroyl chloride contamination in your starting material (5-chlorovaleroyl chloride) or, less frequently, from inadvertent hydro-dehalogenation during workup.[1][2] Because the structural difference is limited to a single terminal chlorine atom versus a hydrogen atom, their solubility profiles and chromatographic retention times are frustratingly similar.[1][2]

This guide details three validated protocols to resolve this issue, ranked by scale and purity requirements.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, confirm your impurity profile.[1][2] The chlorine atom at the C-5 position imparts specific physicochemical properties used for separation.

-

Target Molecule (Product): Higher molecular weight, slightly higher lipophilicity (ClogP), and distinct crystallographic packing.[1][2]

-

Impurity (Des-chloro): Lacks the terminal dipole of the C-Cl bond.[1][2]

Figure 1: Decision matrix for selecting the appropriate purification methodology based on impurity load.

Part 2: Troubleshooting Protocols

Protocol A: Flash Chromatography (High Resolution)

Best for: Small scale (<10g) or high impurity loads (>5%).[1][2]

The chlorine atom increases the retention of the target molecule on silica gel slightly compared to the des-chloro impurity due to dipole interactions, though the separation is tight.[1][2]

Mobile Phase Optimization: Do not use standard Hexane/Ethyl Acetate isocratic runs; the peaks will tail together. Use a Toluene-based system for sharper peak shape.[1][2]

| Parameter | Specification |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Solvent A | Toluene |

| Solvent B | Ethyl Acetate |

| Loading | Solid load (dissolve in DCM, adsorb on silica, evaporate) |

| Gradient | 0% B for 2 CV (Column Volumes), then 0-10% B over 10 CV.[1][2] |

Elution Order:

-

Impurity (Des-chloro): Elutes first (Less polar/retained).

-

Target (5-chloro): Elutes second.

Technician Note: If separation is poor, add 0.1% Methanol to the Toluene.[1][2] The "chlorine effect" is subtle; collect small fractions.[1][2]

Protocol B: Recrystallization from Toluene/Hexane (The "Gold Standard")

Best for: Scale-up (>100g) and final polishing.[1][2]

This method utilizes the difference in lattice energy.[1][2] The target compound forms a stable crystal lattice in toluene/hexane, while the impurity remains in the mother liquor.[1][2] This protocol is adapted from optimized Apixaban intermediate synthesis routes [1, 2].[1][2]

Step-by-Step Workflow:

-

Dissolution: Charge the crude solid into a reactor. Add Toluene (2.0 vol) .

-